molecular formula C20H19N5O4 B11994081 3-(2-Ethoxyphenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302917-90-4

3-(2-Ethoxyphenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11994081
CAS No.: 302917-90-4
M. Wt: 393.4 g/mol
InChI Key: MOJXVKNNYYAQGB-FYJGNVAPSA-N
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Description

3-(2-Ethoxyphenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C20H19N5O4 This compound is notable for its unique structure, which includes both ethoxyphenyl and nitrophenyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 3-(2-Ethoxyphenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

3-(2-Ethoxyphenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide, to form various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-Ethoxyphenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    3-(2-Ethoxyphenyl)-2-[(4-nitrophenyl)sulfanyl]acrylate: This compound shares the ethoxyphenyl and nitrophenyl groups but differs in its overall structure and reactivity.

    1-(2-ethoxyphenyl)-4-(3-{4-nitrophenyl}acryloyl)piperazine: Another related compound with similar functional groups but a different core structure.

Properties

CAS No.

302917-90-4

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O4/c1-3-29-19-7-5-4-6-16(19)17-12-18(23-22-17)20(26)24-21-13(2)14-8-10-15(11-9-14)25(27)28/h4-12H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+

InChI Key

MOJXVKNNYYAQGB-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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